molecular formula C16H17N3O B2418305 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1708780-70-4

2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2418305
CAS No.: 1708780-70-4
M. Wt: 267.332
InChI Key: UCMOFWOUXHAIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring, a triazole ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually include the use of a copper(I) catalyst, such as copper(I) bromide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The naphthalene moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazole
  • 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)ethanol
  • 2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)butan-2-ol

Uniqueness

2-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific combination of a naphthalene ring, a triazole ring, and a propanol group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(naphthalen-1-ylmethyl)triazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2,20)15-11-19(18-17-15)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMOFWOUXHAIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.